(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide

Description

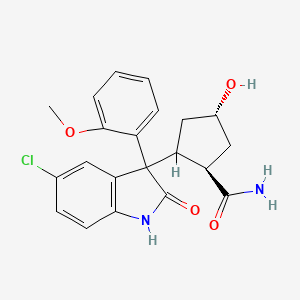

This compound is a chiral bicyclic indolinone derivative with a cyclopentanecarboxamide scaffold. Its structure includes a 5-chloro-substituted indolinone core, a 2-methoxyphenyl group at position 3, and a hydroxylated cyclopentane ring fused to the carboxamide group. The stereochemistry (1R,4s) suggests specific spatial arrangements critical for its biological activity, likely targeting enzymes or receptors involved in neurological or inflammatory pathways.

Properties

Molecular Formula |

C21H21ClN2O4 |

|---|---|

Molecular Weight |

400.9 g/mol |

IUPAC Name |

(1R,4S)-2-[5-chloro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxycyclopentane-1-carboxamide |

InChI |

InChI=1S/C21H21ClN2O4/c1-28-18-5-3-2-4-14(18)21(15-10-12(25)9-13(15)19(23)26)16-8-11(22)6-7-17(16)24-20(21)27/h2-8,12-13,15,25H,9-10H2,1H3,(H2,23,26)(H,24,27)/t12-,13-,15?,21?/m1/s1 |

InChI Key |

WKOOFKOGZFKIMT-KDNPMRGWSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4C[C@@H](C[C@H]4C(=O)N)O |

Canonical SMILES |

COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)C4CC(CC4C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

Chlorination: Introduction of the chloro group at the 5-position of the indolinone ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Hydroxycyclopentanecarboxamide Moiety: The hydroxycyclopentanecarboxamide group can be synthesized through a series of reactions involving cyclopentanone and suitable amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with overlapping motifs (e.g., indolinones, carboxamides, or bicyclic frameworks), but none directly match the target compound. Below is a comparative analysis based on structural and synthetic parallels:

Structural Analogues

Key Observations :

- Chirality : The target compound’s (1R,4s) configuration differentiates it from achiral analogues like 1382785-27-4, which lack stereochemical complexity.

- Aromatic Substitution: The 2-methoxyphenyl group in the target compound may confer unique π-π stacking interactions compared to chlorophenoxy or trifluoromethyl groups in others .

Crystallographic and Computational Data

- ’s compound (furo-isoindole) exhibits O–H···O hydrogen bonding and C–H···π interactions in its crystal lattice , which may parallel the target compound’s packing behavior. However, the absence of X-ray data for the target compound precludes direct comparison.

- SHELX refinement methods () are standard for small-molecule crystallography , implying that similar protocols would apply to resolve the target compound’s structure.

Biological Activity

The compound (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound's structure can be broken down into several key components:

- Chlorophenyl Group : Contributes to its interaction with biological targets.

- Oxoindole Moiety : Known for its role in various biological activities.

- Cyclopentanecarboxamide Framework : Provides structural stability and influences bioactivity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program protocol was employed to assess its efficacy.

Results from NCI Screening

The compound was tested at a concentration of 10 µM across 60 different cancer cell lines. The results indicated a mean growth inhibition of approximately 104.68%, suggesting a modest level of anticancer activity. Notably, the most sensitive cell lines included:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

These findings suggest that while the compound exhibits some anticancer properties, further optimization may be required to enhance its efficacy against specific cancer types .

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been investigated for its ability to inhibit various enzymes. Enzyme inhibition is a critical mechanism through which many pharmacologically active compounds exert their effects.

Key Findings

- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase, which is relevant for treating neurodegenerative diseases.

- Urease Inhibition : Strong inhibitory effects were observed against urease, indicating potential applications in managing urinary tract infections and related conditions.

Other Biological Activities

Beyond anticancer and enzyme inhibition, the compound has shown promise in several other areas:

- Antibacterial Activity : Preliminary studies indicate moderate antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.

- Hypoglycemic Effects : Some derivatives of similar structures have exhibited hypoglycemic activity, suggesting potential applications in diabetes management.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of compounds related to (1R,4s)-2-(5-chloro-3-(2-methoxyphenyl)-2-oxoindolin-3-yl)-4-hydroxycyclopentanecarboxamide:

- Study on Anticancer Activity : A study involving a series of oxoindole derivatives reported varying levels of cytotoxicity across different cancer cell lines, highlighting the importance of structural modifications on biological activity .

- Enzyme Interaction Studies : Research utilizing molecular docking simulations has elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.